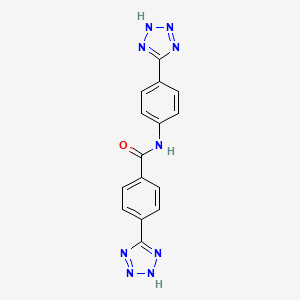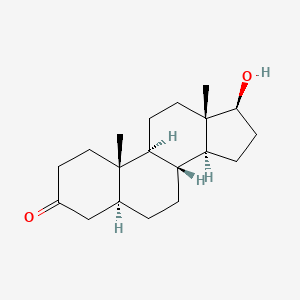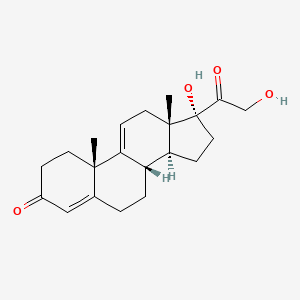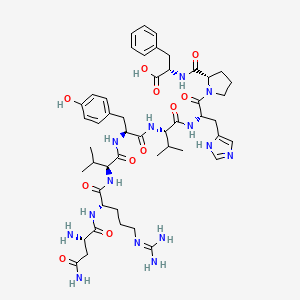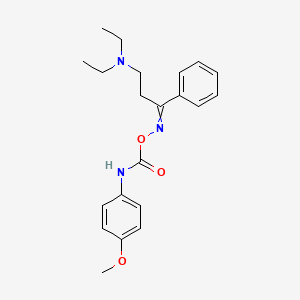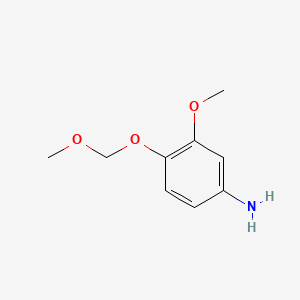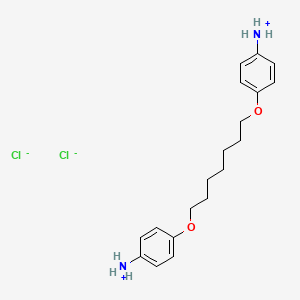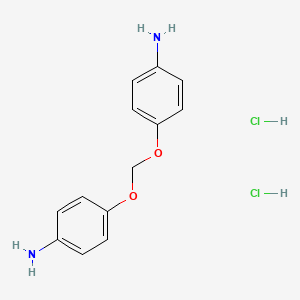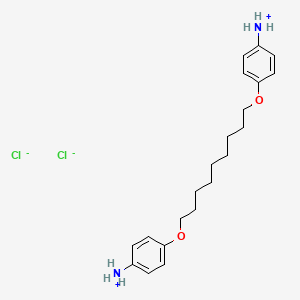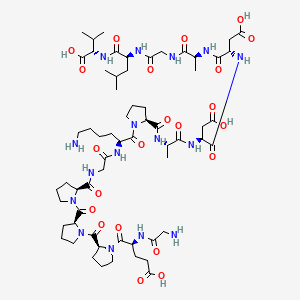
BPC-157
Vue d'ensemble
Description
Body Protection Compound 157, commonly referred to as BPC-157, is a synthetic peptide derived from a protein found in the human stomach. This peptide has garnered significant attention for its exceptional healing properties and therapeutic potential. Initially studied for its effects on the digestive system, this compound has shown promise in promoting tissue repair, accelerating the healing process, and reducing inflammation in various parts of the body .
Applications De Recherche Scientifique
BPC-157 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model peptide for studying peptide synthesis and modification techniques. In biology, this compound is used to investigate cellular processes such as angiogenesis, inflammation, and tissue repair .
In medicine, this compound has shown promise in treating various conditions, including tendon and ligament injuries, inflammatory bowel disease, and neurological disorders. Its ability to promote tissue repair and reduce inflammation makes it a valuable therapeutic agent.
Mécanisme D'action
The mechanism of action of BPC-157 involves several molecular targets and pathways. It stimulates the production of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are crucial for tissue repair and angiogenesis. This compound also modulates the activity of nitric oxide synthase, promoting blood flow to damaged tissues and enhancing the healing process .
Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. These actions create an optimal environment for tissue regeneration and repair .
Analyse Biochimique
Biochemical Properties
BPC-157 exerts its effects through several mechanisms, including its interactions with growth factors, the modulation of inflammatory processes, and the promotion of tissue repair and regeneration . The peptide has been shown to enhance the expression of growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), which play key roles in tissue repair and angiogenesis . Furthermore, this compound has been found to modulate inflammatory processes by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines .
Cellular Effects
This compound has been gaining attention for its regenerative properties that show promise in various medical applications . In relation to cancer, research suggests that this compound may play a role in promoting the repair and regeneration of cells damaged by cancer treatments . Some studies indicate that this peptide could potentially enhance the body’s ability to heal, which could be beneficial for cancer patients undergoing therapy . Current studies are investigating this compound’s ability to reduce inflammation, stimulate blood vessel formation, and regulate cell signaling pathways all of which are important factors in the development and progression of cancer .
Temporal Effects in Laboratory Settings
This compound has shown significant effect in acting as a protective agent . The peptide has been studied extensively over the last few decades, mostly using animal subjects, and it has shown significant effect in acting as a protective agent . The peptide has been heavily researched for all kinds of benefits as it primarily affects the tendons, muscles, nervous system, and ligaments .
Dosage Effects in Animal Models
This compound has been heavily researched for all kinds of benefits as it primarily affects the tendons, muscles, nervous system, and ligaments . The ability to accelerate and heighten the body’s healing capability is what this compound is best known for . It has also been found to improve localized blood flow unto the injured sites, protect internal organs, prevent ulcers and heal skin burns .
Transport and Distribution
This compound functions by facilitating cellular regeneration, augmenting blood flow, and triggering the release of growth hormone, thereby aiding in the process of healing and tissue repair . On a cellular level, this compound exerts its effects by fostering the proliferation and migration of diverse cell types implicated in tissue repair .
Subcellular Localization
The bioactive peptides in this compound interact with specific receptors in the nasal cavity, subsequently triggering a cascade of cellular signaling pathways that promote tissue repair and regeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BPC-157 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring consistency and efficiency. The peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
BPC-157 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used to introduce disulfide bonds, enhancing the peptide’s stability.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, facilitating structural modifications.
Substitution: Amino acid substitutions are performed using specific reagents to alter the peptide’s properties.
Major Products Formed
The primary products formed from these reactions include modified versions of this compound with enhanced stability, bioavailability, and therapeutic potential. These modifications are essential for optimizing the peptide’s performance in various applications .
Comparaison Avec Des Composés Similaires
BPC-157 is often compared to other peptides with similar therapeutic properties, such as Thymosin Beta 4 (TB-500) and Vascular Endothelial Growth Factor (VEGF). While both this compound and TB-500 promote tissue repair and angiogenesis, this compound has a more complex structure and longer-lasting effects .
Unlike VEGF, which primarily focuses on blood vessel formation, this compound has a broader range of effects, including anti-inflammatory and neuroprotective properties. This makes this compound a unique and versatile peptide with significant therapeutic potential .
List of Similar Compounds
- Thymosin Beta 4 (TB-500)
- Vascular Endothelial Growth Factor (VEGF)
- Fibroblast Growth Factor (FGF)
- Insulin-like Growth Factor 1 (IGF-1)
Propriétés
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWEZGQMLZMFE-RKGINYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H98N16O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137525-51-0 | |
| Record name | BPC 157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137525510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BPC-157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BPC-157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ED8NXK95P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



